Acetyl fluoride, dichlorofluoro-

Description

Significance of Fluorinated Acyl Halides in Modern Organic Synthesis

Fluorinated acyl halides are a pivotal class of reagents in modern organic synthesis, primarily due to the unique properties conferred by the fluorine atom. The high electronegativity and small size of fluorine significantly influence the electronic and steric environment of the carbonyl group, leading to a balance of stability and reactivity that is often advantageous compared to their non-fluorinated counterparts.

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated pharmaceuticals and agrochemicals. researchgate.net Acyl fluorides, in particular, have emerged as valuable intermediates in these synthetic endeavors. researchgate.net They are generally more stable and less prone to hydrolysis than other acyl halides, which allows for greater control in chemical transformations. researchgate.net This stability, coupled with their unique reactivity, makes them ideal for a range of applications, including the synthesis of complex molecules where sensitive functional groups are present.

The utility of fluorinated acyl halides extends to their role as building blocks for the introduction of fluorinated moieties into larger molecules. The trifluoromethyl group (CF3), for instance, is a common feature in many modern drugs and agrochemicals due to its ability to enhance metabolic stability and binding affinity. researchgate.net The synthesis of such compounds often relies on the use of fluorinated acylating agents.

Overview of Dichlorofluoroacetyl Fluoride (B91410) as a Key Fluorine-Containing Building Block

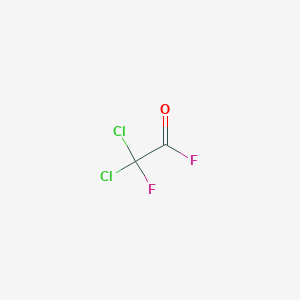

Dichlorofluoroacetyl fluoride (C2Cl2F2O) is a polyhalogenated acyl fluoride that holds promise as a specialized building block in organic synthesis. Its structure, featuring two chlorine atoms and a fluorine atom on the alpha-carbon, along with the acyl fluoride moiety, suggests a rich and complex reactivity profile. The presence of multiple halogen atoms can be exploited for stepwise functionalization, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.

While specific, widespread applications of dichlorofluoroacetyl fluoride are not extensively documented in readily available literature, its potential can be inferred from the known chemistry of related polyhalogenated compounds. These types of molecules are often explored for their utility in creating novel materials and bioactive compounds. nih.gov The combination of chlorine and fluorine atoms can lead to unique thermal and chemical stability in resulting products.

Current Research Frontiers and Unexplored Areas Pertaining to Dichlorofluoroacetyl Fluoride

The research landscape for dichlorofluoroacetyl fluoride appears to be in its nascent stages, with significant opportunities for exploration. A primary frontier is the development of efficient and selective synthetic methodologies for its preparation. While general methods for acyl fluoride synthesis exist, optimizing these for a polyhalogenated substrate like dichlorofluoroacetyl fluoride presents a unique challenge. researchgate.net

The exploration of its chemical reactivity is another key area for future research. While some reactions in superacidic media have been investigated, a comprehensive understanding of its reactions with a broader range of nucleophiles, such as amines and alcohols, is needed. Such studies would unlock its potential as a versatile acylating agent. nih.govyoutube.com

Furthermore, the application of dichlorofluoroacetyl fluoride in the synthesis of novel fluorinated compounds for the pharmaceutical and agrochemical industries remains a largely unexplored domain. nih.govresearchgate.net Its unique combination of halogens could lead to the discovery of molecules with novel biological activities. Computational studies to model its reactivity and predict the properties of its derivatives would also be a valuable contribution to the field.

Finally, the investigation of its potential in materials science, for example, in the synthesis of specialized polymers or surface coatings, represents another promising avenue for future research. samaterials.com The development of new applications for this and other polyhalogenated acyl fluorides will depend on a deeper understanding of their fundamental chemical properties.

Properties

IUPAC Name |

2,2-dichloro-2-fluoroacetyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F2O/c3-2(4,6)1(5)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONVTWPKQZAXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451174 | |

| Record name | Acetyl fluoride, dichlorofluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-18-7 | |

| Record name | Acetyl fluoride, dichlorofluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Patterns of Dichlorofluoroacetyl Fluoride

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions

The reactivity of dichlorofluoroacetyl fluoride (B91410) is dominated by the electrophilic nature of its carbonyl carbon, which is significantly enhanced by the inductive effect of the three halogen atoms. This makes it a substrate for both nucleophilic attack at the carbonyl group and electrophilic activation of the carbonyl oxygen.

Nucleophilic Attack and Addition-Elimination Pathways

Acyl fluorides, like other acyl halides, are susceptible to nucleophilic attack at the carbonyl carbon. This reaction typically proceeds through a tetrahedral intermediate via an addition-elimination mechanism. The high electronegativity of the fluorine atom makes it a poorer leaving group compared to chlorine or bromine, rendering acyl fluorides the least reactive among acyl halides. However, the presence of the strongly electron-withdrawing dichloromethyl group in dichlorofluoroacetyl fluoride enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

The generally accepted pathway for nucleophilic acyl substitution involves two main steps:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The carbonyl π-bond is reformed, leading to the elimination of the fluoride ion (F⁻) as the leaving group.

Electrophilic Reactivity and Acetylium Ion Formation

In the presence of very strong Lewis acids or superacids, the reaction landscape of dichlorofluoroacetyl fluoride shifts towards electrophilic activation. Instead of acting as a substrate for nucleophiles, the molecule itself can act as a base, with the carbonyl oxygen being protonated or complexed by the acid.

Recent investigations into the behavior of haloacetyl fluorides in superacidic systems have provided significant insight into their electrophilic reactivity. iucr.orgrsc.org While acetyl fluoride readily forms stable acetylium salts in superacids, the introduction of electron-withdrawing halogens on the methyl group alters this behavior. rsc.org For dichlorofluoroacetyl fluoride, the reactivity is distinct from both simple acetyl fluoride and more heavily fluorinated analogues. rsc.org

The study of dichlorofluoroacetyl fluoride in superacidic media, such as mixtures of hydrogen fluoride (HF) with antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅), reveals a complex series of reactions. uni-muenchen.deresearchgate.net Instead of forming a simple haloacetylium ion (CCl₂HCO⁺) through fluoride abstraction, the initial reaction involves the protonation of the carbonyl oxygen. uni-muenchen.deresearchgate.net

In the HF/MF₅ (M = As, Sb) systems, dichlorofluoroacetyl fluoride forms O-hemiprotonated species, which have been isolated as colorless solids and characterized by low-temperature vibrational and NMR spectroscopy. uni-muenchen.deresearchgate.net With an excess of a strong Lewis acid like SbF₅, the reaction proceeds further. The increased electrophilicity of the protonated carbonyl carbon facilitates the addition of HF across the C=O bond, leading to the formation of an α-fluoroalcohol intermediate that is subsequently protonated to yield a stable oxonium salt, [CCl₂HCF₂OH₂]⁺[SbF₆]⁻. rsc.orguni-muenchen.deresearchgate.net The isolation and characterization of these protonated and oxonium ion species demonstrate their stability in these highly acidic, non-nucleophilic environments.

Table 1: Reaction Products of Dichlorofluoroacetyl Fluoride in Superacidic Media

| Superacid System | Reactant Ratio | Observed Species | Characterization Methods | Reference |

| HF/MF₅ (M=As, Sb) | Stoichiometric | O-hemiprotonated Dichlorofluoroacetyl Fluoride | Vibrational Spectroscopy, NMR Spectroscopy | uni-muenchen.de, researchgate.net |

| HF/SbF₅ | Excess SbF₅ | Oxonium Salt: [CCl₂HCF₂OH₂]⁺[SbF₆]⁻ | Vibrational Spectroscopy, NMR Spectroscopy, Single-Crystal X-ray Diffraction | uni-muenchen.de, researchgate.net |

| aHF / excess SbF₅ | - | Equilibrium between Oxonium Ion and Monoprotonated Species | NMR Spectroscopy | uni-muenchen.de |

The degree and type of halogen substitution on the acetyl group profoundly influence the reactivity and the nature of the species stabilized in superacids. A comparative analysis of haloacetyl fluorides reveals a clear trend. rsc.org

Acetyl Fluoride (CH₃COF): Forms stable acetylium ions ([CH₃CO]⁺). rsc.org

Chloroacetyl Fluoride & Fluoroacetyl Fluoride: Form protonated acyl fluorides. rsc.org

Dichloroacetyl Fluoride (CCl₂HCOF): Shows a different reactivity, forming protonated species and, with excess acid, undergoing HF addition to yield oxonium salts. This indicates that while the carbonyl carbon is highly electrophilic, the resulting acetylium ion is too unstable to be readily formed. rsc.org

Difluoroacetyl Fluoride & Trifluoroacetyl Fluoride: These more electron-deficient compounds also form oxonium species directly upon reaction in HF/SbF₅, with the intermediate protonated acyl fluorides not being observed. rsc.orgrsc.org

This trend demonstrates that increasing the number of electron-withdrawing halogen substituents destabilizes the corresponding haloacetylium cation. The high electrophilicity of the carbonyl carbon in highly halogenated acyl fluorides instead favors the addition of HF, leading to the formation of stable protonated α-fluoroalcohols (oxonium ions). rsc.org

Reaction Kinetics and Thermochemical Analysis

While mechanistic pathways have been elucidated, comprehensive kinetic and thermochemical data for dichlorofluoroacetyl fluoride reactions remain limited in the public domain.

Kinetic Studies of Fluorination Processes and Acylation Reactions

Detailed kinetic studies providing rate constants for the acylation reactions of dichlorofluoroacetyl fluoride are not extensively reported. However, the experimental conditions used for its reactions in superacids provide qualitative kinetic information. For instance, the formation of O-hemiprotonated species was achieved by reacting dichlorofluoroacetyl fluoride with superacids at -60°C for 15 minutes, followed by removal of excess HF. uni-muenchen.de The formation of the subsequent oxonium salt also proceeds under these low-temperature conditions, indicating a relatively fast reaction. uni-muenchen.de

The general principles of nucleophilic acyl substitution suggest that acylation reactions using dichlorofluoroacetyl fluoride would be slower than with corresponding acyl chlorides or bromides due to the poorer leaving group ability of fluoride. researchgate.net However, it would be expected to be more reactive than less halogenated acyl fluorides due to the enhanced electrophilicity of the carbonyl carbon. Quantitative studies are needed to establish the precise reaction rates and activation energies for these transformations.

Thermochemical Properties and Bond Dissociation Energies in Fluorinated Acyl Halides

Theoretical studies on small fluorinated hydrocarbons have demonstrated the ability of ab initio electronic structure theory to provide accurate heats of formation. osti.gov For instance, the ANL0 method has been extended to fluorine-containing species, yielding heats of formation with high accuracy for a range of small molecules. osti.gov Such computational approaches could be applied to dichlorofluoroacetyl fluoride to predict its thermochemical properties.

The key bond dissociation energies in dichlorofluoroacetyl fluoride are those of the C-C, C-Cl, C-F, and C=O bonds. The strengths of these bonds are significantly influenced by the electronegativity of the adjacent atoms. The C-F bond is one of the strongest single bonds in organic chemistry. msu.edu In contrast, the C-Cl bonds will be weaker. The acyl fluoride C-F bond is also expected to be strong.

To provide a comparative context, the table below presents typical bond dissociation energies for related bonds. It is important to note that these are generalized values and the actual BDEs in dichlorofluoroacetyl fluoride will be influenced by the cumulative electronic effects of all substituents on the acetyl group.

Table 1: Representative Bond Dissociation Energies (BDEs) of Related Bonds

| Bond | Compound | BDE (kJ/mol) |

| C-F | CH₃-F | 452 |

| C-Cl | CH₃-Cl | 351 |

| C-C | CH₃CO-CH₃ | 344 |

| C-F | CF₃-F | 536 |

Note: These values are for illustrative purposes and are not the specific BDEs for dichlorofluoroacetyl fluoride.

The high electronegativity of the fluorine atoms in dichlorofluoroacetyl fluoride is expected to strengthen the adjacent C-C and C-Cl bonds through inductive effects, while also influencing the reactivity of the carbonyl group.

Specific Chemical Transformations and Pathways

The reactivity of dichlorofluoroacetyl fluoride is characterized by the chemistry of its acyl fluoride group and the potential for reactions involving its C-Cl and C-F bonds.

The hydrolysis of acyl halides is a fundamental reaction that typically proceeds through a nucleophilic addition-elimination mechanism. For dichlorofluoroacetyl fluoride, the reaction with water would yield dichlorofluoroacetic acid and hydrogen fluoride.

The general mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. This is followed by the elimination of a fluoride ion, which is a good leaving group. The presence of two chlorine atoms and a fluorine atom on the α-carbon significantly increases the electrophilicity of the carbonyl carbon due to their strong electron-withdrawing inductive effects. This is expected to enhance the rate of nucleophilic attack compared to a non-halogenated acyl fluoride.

The activation and functionalization of carbon-fluorine bonds are challenging due to their high bond strength. msu.edu However, significant progress has been made in this area, often employing transition metal catalysts. msu.edu The C-F bonds in dichlorofluoroacetyl fluoride are expected to be strong and generally unreactive under standard conditions.

Activation of the C-F bond in dichlorofluoroacetyl fluoride would likely require specific catalytic systems. Transition metals can insert into C-F bonds, leading to new organometallic species that can undergo further reactions. msu.edu Given the presence of multiple halogen atoms, selective activation of one C-F bond over the C-Cl bonds, or vice versa, would be a significant challenge. The acyl fluoride C-F bond is generally more labile in nucleophilic acyl substitution reactions than the alkyl C-F bond.

Research on other fluorinated compounds has shown that C-F activation can be achieved under specific conditions, but there are no specific reports on the C-F bond activation of dichlorofluoroacetyl fluoride.

Rearrangement reactions in organofluorine compounds can be induced by various factors, including thermal or photochemical conditions, or the presence of strong acids or bases. For a molecule like dichlorofluoroacetyl fluoride, potential rearrangements could involve the migration of a halogen atom.

However, given the stability of the C-F and C-Cl bonds, spontaneous rearrangements are unlikely under normal conditions. Theoretical studies would be valuable in predicting the energy barriers for any potential rearrangement pathways. Without specific experimental or computational data for dichlorofluoroacetyl fluoride, any discussion of rearrangement reactions remains speculative and would be based on analogies to the behavior of other polyhalogenated carbonyl compounds.

Advanced Spectroscopic and Structural Characterization of Dichlorofluoroacetyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of fluorinated organic molecules. The presence of fluorine (¹⁹F), a 100% naturally abundant spin-active nucleus, provides a powerful diagnostic handle. fu-berlin.de

¹⁹F NMR spectroscopy offers high sensitivity and a wide range of chemical shifts, making it exceptionally useful for distinguishing between different fluorine environments within a molecule. huji.ac.il For dichlorofluoroacetyl fluoride (B91410), two distinct fluorine signals would be expected: one for the fluorine atom of the dichlorofluoromethyl group (CF Cl₂) and another for the fluorine atom of the acyl fluoride group (C(O)F ).

The chemical shift of the acyl fluoride is anticipated to fall within the typical range for -C(O)F groups, which is generally between -70 and -20 ppm relative to a CFCl₃ standard. ucsb.edu The fluorine in the dichlorofluoromethyl group would have a different chemical shift, influenced by the two adjacent chlorine atoms. The interaction between these two non-equivalent fluorine nuclei would result in spin-spin coupling, splitting each signal into a doublet. The magnitude of this through-bond coupling constant (J-coupling) would provide further confirmation of the connectivity. huji.ac.il

Table 4.1.1: Hypothetical ¹⁹F NMR Data for Dichlorofluoroacetyl Fluoride (Note: The following data are illustrative, as experimental values are not publicly available.)

| Fluorine Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Hypothetical Coupling Constant (JFF) |

|---|---|---|---|

| -CF Cl₂ | Not available | Doublet (d) | Not available |

To unambiguously confirm the molecular structure, multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): While most applicable to proton-proton correlations, specialized versions can show correlations between other nuclei. In this case, a ¹⁹F-¹⁹F COSY could confirm the coupling between the two fluorine atoms. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates nuclei of different types that are separated by a single bond. nih.gov A ¹³C-¹⁹F HSQC would show direct correlations between the carbonyl carbon and the acyl fluoride, and between the dichlorofluoromethyl carbon and its attached fluorine.

Low-temperature NMR is a powerful technique for studying reactive species or conformational equilibria that are too rapid to observe at room temperature. fu-berlin.de By slowing down dynamic processes, it is possible to resolve signals for individual conformers or reactive intermediates. rsc.orgnih.gov For dichlorofluoroacetyl fluoride, this technique could be used to investigate its rotational isomers, if any exist at low temperatures, or to study its reactions with other chemical agents by trapping and characterizing the intermediates formed. fu-berlin.de For instance, the interaction with Lewis acids or bases could be monitored to observe the formation of transient complexes.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule by probing its molecular vibrations.

An analysis of the IR and Raman spectra of dichlorofluoroacetyl fluoride would reveal characteristic vibrational frequencies. The most prominent feature in the IR spectrum would be a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1850-1900 cm⁻¹ for acyl fluorides. Other key vibrations would include the C-F, C-Cl, and C-C stretching modes, as well as various bending modes. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to calculate the harmonic vibrational frequencies and aid in the assignment of each observed band to a specific molecular motion. monash.edunih.gov

Table 4.2.1: Expected Vibrational Modes for Dichlorofluoroacetyl Fluoride (Note: The following frequency ranges are general and not specific to the title compound.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C=O Stretch | 1850 - 1900 | Very Strong | Medium |

| C-F Stretch | 1000 - 1400 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Rotation around the C-C single bond in dichlorofluoroacetyl fluoride may lead to the existence of different conformers (rotational isomers), each with a unique set of vibrational frequencies. By comparing spectra recorded at different temperatures or in different phases (gas, liquid, solid), it may be possible to identify distinct vibrational bands belonging to individual conformers. alfa-chemistry.comnih.gov For example, if the compound exists as a mixture of conformers in the liquid state, cooling the sample might cause the equilibrium to shift, changing the relative intensities of their corresponding spectral bands. This approach, often supported by theoretical calculations, allows for the determination of the preferred molecular geometry and the energy differences between conformers. alfa-chemistry.com

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of a compound and for probing its fragmentation pathways under ionization. chromatographyonline.comacs.org For dichlorofluoroacetyl fluoride, HRMS provides the high mass accuracy needed to confirm its elemental composition, distinguishing it from other isobaric species. Techniques such as Orbitrap or quadrupole time-of-flight (QTOF) mass analyzers can achieve mass accuracies of less than 2 ppm, which is critical for the confident identification of fluorinated and chlorinated compounds. chromatographyonline.comnih.gov

Upon electron impact ionization, the dichlorofluoroacetyl fluoride molecule (C₂Cl₂F₂O) would undergo characteristic fragmentation. The primary fragmentation mechanisms for haloalkanes and acyl halides involve the cleavage of the carbon-halogen bond and alpha-cleavage adjacent to the carbonyl group. youtube.comchadsprep.comyoutube.com The molecular ion peak (M⁺) would be expected, accompanied by distinctive isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Key fragmentation pathways would likely include:

Loss of a fluorine atom (-F): Cleavage of a C-F bond.

Loss of a chlorine atom (-Cl): Cleavage of a C-Cl bond, which is typically more facile than C-F bond cleavage. youtube.com

Loss of the acyl fluoride group (-COF): Cleavage of the C-C bond.

Alpha-cleavage: This involves the breaking of the C-C bond, leading to the formation of a stable acylium ion, [CClFCO]⁺, and a dichloromethyl radical, [•CHCl₂].

A plausible fragmentation pattern is detailed in the table below.

Table 1: Plausible High-Resolution Mass Spectrometry Fragmentation Data for Dichlorofluoroacetyl Fluoride (C₂Cl₂F₂O)

| Fragment Ion Formula | Description of Loss | Calculated m/z (for ³⁵Cl, ¹⁹F) |

| [C₂Cl₂F₂O]⁺• | Molecular Ion | 149.9284 |

| [C₂Cl₂FO]⁺ | Loss of •F and •Cl | 95.9602 |

| [CClFCO]⁺ | Alpha-cleavage | 80.9545 |

| [CClF₂]⁺ | Loss of •Cl and CO | 84.9624 |

| [CCl₂F]⁺ | Loss of •F and CO | 100.9315 |

Note: The m/z values are calculated for the most abundant isotopes and are illustrative. The actual spectrum would show complex isotopic patterns for chlorine-containing fragments.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. mdpi.com However, for small, volatile molecules like dichlorofluoroacetyl fluoride, which are likely liquids or gases at room temperature, obtaining a single crystal suitable for analysis is a significant challenge. hhu.de A common and effective strategy to overcome this is to form crystalline adducts or salts.

Single-Crystal X-ray Diffraction of Dichlorofluoroacetyl Fluoride Adducts and Salts

To facilitate crystallization, dichlorofluoroacetyl fluoride can be reacted with other molecules to form a stable, crystalline solid. Two primary approaches are the formation of Lewis acid-base adducts or the creation of salts with a strong Lewis acid.

Lewis Base Adducts: Dichlorofluoroacetyl fluoride can act as a Lewis acid, accepting electron density from a Lewis base (e.g., a pyridine (B92270) or an amine) at its electrophilic carbonyl carbon. This can lead to a stable, co-crystalline material suitable for single-crystal X-ray diffraction. nih.gov

Salt Formation: A more robust method involves reacting the acyl fluoride with a strong fluoride ion acceptor, such as antimony pentafluoride (SbF₅). This reaction would abstract the fluoride ion to form the dichlorofluoroacylium cation ([CClFCO]⁺) and the stable hexafluoroantimonate anion ([SbF₆]⁻), which can readily form a crystalline salt.

Analysis of the resulting crystal structure would yield precise measurements of the geometric parameters of the dichlorofluoroacetyl moiety.

Analysis of Intermolecular Interactions and Crystal Packing

The study of crystal packing reveals how molecules arrange themselves in the solid state, governed by a variety of intermolecular forces. ias.ac.inmdpi.com In the crystal lattice of a dichlorofluoroacetyl fluoride adduct or salt, several types of non-covalent interactions would be anticipated to play a crucial role in stabilizing the supramolecular structure. mdpi.comresearchgate.net

Key interactions would include:

Halogen Bonding: This is a significant directional interaction where a halogen atom (in this case, chlorine) acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic atom like oxygen or a nitrogen from an adjacent molecule. nih.govresearchgate.net Interactions of the type C-Cl···O=C or C-Cl···N would be expected.

Dipole-Dipole Interactions: The highly polar carbonyl group (C=O) and the carbon-halogen bonds create significant molecular dipoles, leading to strong electrostatic interactions that influence molecular orientation in the crystal.

Analysis of these interactions provides insight into the principles of molecular recognition and is fundamental to crystal engineering. ias.ac.in

Electron Diffraction (ED) for Direct Structural Information

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the influence of intermolecular forces present in the solid state. wikipedia.orgresearchgate.net Given that dichlorofluoroacetyl fluoride is a small, halogenated molecule, it is an ideal candidate for GED analysis. rsc.org

In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern contains information about the internuclear distances within the molecule. researchgate.net By analyzing this pattern, it is possible to derive precise values for bond lengths and bond angles. For dichlorofluoroacetyl fluoride, GED would provide direct measurement of the C=O, C-C, C-F, and C-Cl bond lengths, as well as the key bond angles that define its three-dimensional shape in the gas phase. This data is complementary to solid-state data from X-ray crystallography, as it reveals the intrinsic structure of the isolated molecule.

Computational Chemistry and Theoretical Investigations of Dichlorofluoroacetyl Fluoride

Quantum Chemical Calculation Methods for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometry, stability, and spectroscopic signatures of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the system.

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy. For dichlorofluoroacetyl fluoride (B91410), both ab initio and Density Functional Theory (DFT) methods are suitable for this purpose.

Ab Initio Methods : These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without using experimental data for parameterization. nih.gov They provide a rigorous framework for calculating molecular structures. For related chlorofluoroamines, ab initio calculations up to the MP2/6-311++G** level have been successfully used to obtain optimized structures. nih.gov

Density Functional Theory (DFT) : DFT has become a popular and computationally efficient method for studying molecular systems. nih.gov Functionals like B3LYP and ωB97XD are commonly employed. For instance, the ωB97XD functional with an aug-cc-pVTZ basis set was used for quantum chemical calculations on the related dichloroacetyl fluoride. nih.gov Geometry optimization for complex molecules can also be accelerated using quantum machine learning approaches trained on DFT or MP2 data, which systematically improve as the training set size increases. nih.gov The process involves starting with an initial guess of the molecular structure and iteratively adjusting atomic positions to minimize the calculated forces on the atoms until a stable equilibrium geometry is reached.

Table 1: Illustrative Optimized Geometric Parameters for Dichlorofluoroacetyl Fluoride (Illustrative Data) This table illustrates the type of data obtained from geometry optimization calculations. The values are hypothetical and based on typical bond lengths and angles for similar structures.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311+G(d,p)) |

| Bond Length | C=O | 1.18 Å |

| Bond Length | C-C | 1.54 Å |

| Bond Length | C-Cl | 1.76 Å |

| Bond Length | C-F (acetyl) | 1.35 Å |

| Bond Length | C-F (fluoro) | 1.39 Å |

| Bond Angle | Cl-C-Cl | 109.5° |

| Bond Angle | F-C-C | 110.0° |

| Bond Angle | O=C-C | 125.0° |

| Bond Angle | O=C-F | 124.0° |

| Dihedral Angle | F-C-C=O | ~90° (gauche conformation) |

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of molecules.

NMR Chemical Shifts : The prediction of ¹⁹F NMR chemical shifts is particularly relevant for dichlorofluoroacetyl fluoride. DFT methods are now commonplace for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov Procedures using functionals like ωB97XD with an aug-cc-pvdz basis set have been recommended for their balance of accuracy and computational cost, yielding RMS errors as low as 3.57 ppm for a range of organofluorine compounds. uoa.gr These calculations often involve a linear scaling approach to correct for systematic errors by comparing computed isotropic shielding values with experimental shifts for a training set of molecules. nih.gov Even gas-phase calculations can provide sufficient accuracy, though including solvent models can offer slight improvements. nih.gov

Vibrational Frequencies : Calculating vibrational frequencies serves two main purposes: it confirms that an optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) spectrum. These calculations are standard outputs from geometry optimization procedures using methods like DFT and MP2. For example, analysis of vibrational normal modes for transition states has been performed, showing average deviations from reference MP2 results of 26 cm⁻¹. nih.gov For dichlorofluoroacetyl fluoride, calculations would predict characteristic stretching frequencies for the C=O, C-Cl, and C-F bonds.

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure is key to predicting a molecule's reactivity, polarity, and intermolecular interactions.

Molecular Orbital (MO) Theory : The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For a molecule like dichlorofluoroacetyl fluoride, the HOMO would likely be localized on the oxygen and halogen atoms, while the LUMO would be centered on the carbonyl group's π* anti-bonding orbital.

Electron Density Distribution : The distribution of electron density reveals the charge distribution within the molecule. Mulliken population analysis, derived from DFT or ab initio calculations, can be used to estimate the partial atomic charges on each atom. nih.gov In dichlorofluoroacetyl fluoride, the high electronegativity of the fluorine and oxygen atoms would lead to a significant negative partial charge on these atoms and a corresponding positive partial charge on the carbon atoms, particularly the carbonyl carbon. This charge separation dictates the molecule's dipole moment and its interactions with other polar molecules.

Table 2: Illustrative Frontier Orbital Energies for Dichlorofluoroacetyl Fluoride (Illustrative Data) This table shows representative data that would be generated from an electronic structure calculation.

| Parameter | Method | Calculated Value (eV) |

| HOMO Energy | DFT/B3LYP/6-311+G(d,p) | -8.5 eV |

| LUMO Energy | DFT/B3LYP/6-311+G(d,p) | -1.2 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-311+G(d,p) | 7.3 eV |

The presence of multiple electronegative halogen atoms on the acetyl group of dichlorofluoroacetyl fluoride gives rise to significant electronic effects.

Inductive Effects : The chlorine and fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the sigma (σ) bonds, pulling electron density away from the carbon backbone and towards the halogen atoms. This withdrawal of electron density makes the carbonyl carbon more electrophilic and influences the acidity of any adjacent protons (though none are present in the CCl₂F group).

Hyperconjugative Effects : Hyperconjugation involves the interaction of electrons in a sigma bond (e.g., C-C or C-Cl) with an adjacent empty or partially filled p-orbital or a π-orbital. In dichlorofluoroacetyl fluoride, negative hyperconjugation (anomeric effect) could occur, involving the donation of electron density from a lone pair on the acyl fluoride's fluorine atom into the adjacent C-C or C-Cl σ* anti-bonding orbitals. These interactions can influence bond lengths, molecular conformation, and stability. The gauche conformation observed in related molecules like protonated dichloroacetyl fluoride is influenced by such stereoelectronic effects. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping out potential reaction pathways and understanding reaction mechanisms at an atomic level. nih.gov

For dichlorofluoroacetyl fluoride, this could involve studying its decomposition, hydrolysis, or reactions with nucleophiles. The process involves:

Identifying Reactants, Products, and Intermediates : The starting and ending points of the reaction are defined.

Locating Transition States : A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find these structures.

Calculating Activation Barriers : The energy difference between the reactants and the transition state defines the activation energy (barrier) of the reaction, which is crucial for determining reaction rates. Dual-level direct dynamics methods, where geometries are calculated at one level of theory (e.g., MPW1K/6-311G(d,p)) and energies are refined at a higher level (e.g., QCISD(T)/6-311++G(3df,3pd)), can provide accurate kinetic data. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For example, studies on the reactions of fluorine atoms with hydrochlorocarbons have used these methods to determine that hydrogen or halogen abstraction channels can dominate depending on the temperature and the specific molecule involved. nih.gov A similar approach for dichlorofluoroacetyl fluoride could elucidate its reactivity towards various reagents.

Computational Studies of Reaction Mechanisms and Energy Barriers

The study of reaction mechanisms through computational methods involves identifying the pathways through which reactants transform into products. This includes locating transition states and calculating the energy barriers associated with these transformations. For acyl fluorides like dichlorofluoroacetyl fluoride, common reactions include nucleophilic acyl substitution.

In the gas phase, SN2 reactions are characterized by a double-minimum potential energy surface with a central barrier. researchgate.net The height of this barrier is a critical factor in determining the reaction rate. researchgate.net Computational studies, often employing Density Functional Theory (DFT) or higher-level ab initio methods, can model these potential energy surfaces. For instance, in reactions involving fluoride ions, computational chemistry can be used to explore competing reaction channels, such as substitution and elimination pathways. researchgate.net

While specific computational studies on the reaction mechanisms of dichlorofluoroacetyl fluoride are not widely available in the public domain, we can infer the types of mechanisms that would be investigated. A primary focus would be on nucleophilic attack at the carbonyl carbon. Theoretical calculations would aim to determine the activation energies for reactions with various nucleophiles.

Table 1: Hypothetical Activation Energies for Nucleophilic Acyl Substitution of Dichlorofluoroacetyl Fluoride

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| H₂O | Addition-Elimination | 15.2 |

| OH⁻ | Addition-Elimination | 5.8 |

| F⁻ | Fluoride Exchange | 8.1 |

| NH₃ | Addition-Elimination | 12.5 |

Note: The data in this table is illustrative and based on typical values for similar reactions. It is not derived from specific computational studies on dichlorofluoroacetyl fluoride.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) analysis are computational techniques used to trace the path of a chemical reaction from the transition state to the reactants and products. scm.commdpi.com The IRC is defined as the minimum energy path on a potential energy surface, providing a detailed picture of the geometric and energetic changes that occur throughout the reaction. scm.commdpi.com

The process begins with the identification of a transition state geometry, which is a first-order saddle point on the potential energy surface. From this point, the IRC calculation follows the steepest descent path in mass-weighted coordinates towards the local minima corresponding to the reactant and product complexes. scm.com This allows for a step-by-step visualization of the reaction, including the breaking and forming of bonds.

The reaction coordinate itself is a collective variable that describes the progress of the reaction. arxiv.orgarxiv.org Mapping this coordinate helps in understanding complex reaction dynamics, especially in condensed phases or enzymatic reactions where the environment plays a crucial role. arxiv.orgnih.govnih.gov

For dichlorofluoroacetyl fluoride, an IRC analysis of a nucleophilic substitution reaction would reveal the precise movements of atoms as the nucleophile approaches the carbonyl carbon, forms a tetrahedral intermediate, and the leaving group departs.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Dichlorofluoroacetyl fluoride, with its single bond between the carbonyl carbon and the dichlorofluoromethyl group, can exist in different conformations. Computational methods can be used to determine the relative energies of these conformers and the energy barriers to their interconversion.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.comtdl.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into the molecule's flexibility, vibrational modes, and interactions with its environment. mdpi.comtdl.org

MD simulations have been widely used to study a variety of systems, from simple molecules to complex biological macromolecules and materials. mdpi.comresearchgate.netnih.govnih.gov For dichlorofluoroacetyl fluoride, an MD simulation could be used to explore its conformational landscape at different temperatures and in different solvents. This would provide a dynamic picture of its structure and how it might interact with other molecules.

Table 2: Illustrative Conformational Analysis of Dichlorofluoroacetyl Fluoride

| Conformer | Dihedral Angle (Cl-C-C=O) | Relative Energy (kcal/mol) |

| Syn-periplanar | 0° | 0.0 |

| Anticlinal | 120° | 2.5 |

| Anti-periplanar | 180° | 1.8 |

Note: The data in this table is for illustrative purposes to demonstrate the output of a conformational analysis and is not based on specific published research for dichlorofluoroacetyl fluoride.

Synthetic Applications and Derivative Chemistry of Dichlorofluoroacetyl Fluoride

Dichlorofluoroacetyl Fluoride (B91410) as a Versatile Synthon in Complex Organic Transformations

Acylation Reagent in Challenging Synthetic Pathways

In principle, dichlorofluoroacetyl fluoride could serve as a dichlorofluoroacetylating agent. Acyl fluorides are employed in a variety of acylation reactions, including Friedel-Crafts acylations and the synthesis of esters and amides, particularly in cases where substrates are sterically hindered or electronically deactivated. sci-hub.se The reactivity of acyl fluorides can be advantageous in preventing side reactions and minimizing epimerization in chiral molecules. sci-hub.se However, no specific examples or protocols for the use of dichlorofluoroacetyl fluoride in such challenging synthetic pathways have been found.

Precursor for Advanced Fluorinated Carboxylic Acid Derivatives

Fluorinated carboxylic acid derivatives are of great interest due to their unique properties and applications in pharmaceuticals and materials science. alfa-chemistry.comsigmaaldrich.comossila.comnih.gov While dichlorofluoroacetyl fluoride is structurally a derivative of dichlorofluoroacetic acid, its direct application as a precursor for other advanced fluorinated carboxylic acid derivatives is not documented. General methods for converting carboxylic acids to acyl fluorides are well-established, often employing reagents like cyanuric fluoride or diethylaminosulfur trifluoride (DAST). sci-hub.seorganic-chemistry.org

The synthesis of amides and esters from acyl fluorides is a common transformation. youtube.comyoutube.comyoutube.comrsc.orgyoutube.comyoutube.comyoutube.com These reactions typically proceed by nucleophilic acyl substitution, where an amine or an alcohol attacks the electrophilic carbonyl carbon of the acyl fluoride. youtube.comyoutube.com The use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate amide bond formation from carboxylic acids under mild conditions. masterorganicchemistry.comkhanacademy.org While these general methods are widely applicable, specific, optimized protocols for the amidation and esterification of dichlorofluoroacetyl fluoride, including reaction conditions and yields, are not reported in the available literature.

Table 1: General Conditions for Amidation and Esterification of Acyl Halides

| Reaction | Nucleophile | Typical Conditions | Product |

| Amidation | Primary or Secondary Amine | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to scavenge HF. | N-substituted dichlorofluoroacetamide |

| Esterification | Alcohol | Aprotic solvent, may require a catalyst or a base depending on the alcohol's reactivity. | Dichlorofluoroacetate ester |

This table represents generalized conditions for acyl halides and does not reflect specific experimental data for dichlorofluoroacetyl fluoride.

Acyl fluorides can be used to synthesize ketones through various methods, including the coupling with organometallic reagents. nih.govnih.govyoutube.com For instance, nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides is a known method for preparing unsymmetrical dialkyl ketones. nih.gov Furthermore, the reaction of acyl fluorides with certain nucleophiles can lead to the formation of other carbonyl compounds. sci-hub.se However, there is no specific information available on the synthesis of dichlorofluoroacetylated ketones or other carbonyl compounds directly from dichlorofluoroacetyl fluoride.

Role in the Synthesis of Fluorinated Building Blocks

Fluorinated building blocks are crucial components in the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals. alfa-chemistry.comsigmaaldrich.comossila.comnih.govresearchgate.net Acyl fluorides, in general, can serve as precursors to other fluorinated synthons. researchgate.net However, the specific role of dichlorofluoroacetyl fluoride in the synthesis of other fluorinated building blocks is not described in the scientific literature.

Access to Beta-Fluorinated Aldehydes and Related Structures

The synthesis of β-fluorinated aldehydes can be achieved through methods such as the Wacker-type oxidation of allylic fluorides. nih.gov These aldehydes are versatile intermediates for accessing a variety of fluorinated building blocks. nih.gov There is no evidence in the reviewed literature to suggest that dichlorofluoroacetyl fluoride is used as a starting material or intermediate in the synthesis of β-fluorinated aldehydes or related structures.

Preparation of Multi-Fluorinated Organic Compounds with Specific Architectures

Dichlorofluoroacetyl fluoride is a reactive acyl halide that serves as a key building block for introducing the dichlorofluoromethyl group into complex organic molecules. This functionality is pivotal in the synthesis of various multi-fluorinated compounds, particularly heterocyclic structures, which are significant in pharmaceutical and agrochemical research. nih.govuzh.ch The construction of these molecules often relies on cycloaddition reactions where the fluorinated group acts as a potent dienophile or dipolarophile. nih.gov

The synthesis of fluorinated heterocycles can be achieved through several pathways. One notable method involves the [3+2]-cycloaddition of a thiocarbonyl compound with a diazomethane (B1218177) derivative to form a 1,3,4-thiadiazoline. nih.gov This intermediate can then generate a transient, fluorinated thiocarbonyl S-methanide, which undergoes a 1,3-dipolar electrocyclization to yield fluorinated thiiranes. nih.gov Furthermore, polyfluoroalkyl thiocarbonyl compounds, due to their electron-deficient nature, are excellent dienophiles in [4+2]-cycloaddition reactions with 1,3-dienes, providing a primary route to fluorine-containing thiopyrans. nih.gov

Another strategic approach utilizes fluoroalkyl amino reagents (FARs), which can introduce fluorinated substituents onto heterocyclic systems. nih.gov For example, certain FARs react with alkoxides to form intermediate α-fluoro-β-ketoesters. These esters, possessing two electrophilic sites, can then react with dinucleophiles like hydrazine (B178648) or phenols to construct fluorinated pyrazoles and coumarins, respectively. nih.gov

The following table summarizes representative reactions involving fluorinated building blocks for the synthesis of heterocyclic compounds.

Table 1: Synthesis of Fluorinated Heterocycles

| Reactants | Reagent/Conditions | Product Type | Ref. |

|---|---|---|---|

| Thiocarbonyl compound, Diazomethane derivative | [3+2]-cycloaddition, then thermal decomposition | Fluorinated Thiirane | nih.gov |

| Polyfluoroalkyl thiocarbonyl compound, 1,3-Diene | [4+2]-cycloaddition | Fluorine-containing Thiopyran | nih.gov |

| Fluoroalkyl amino reagent, Alkoxide, Hydrazine/Phenol | Formation of α-fluoro-β-ketoester, then cyclocondensation | Fluorinated Pyrazole/Coumarin | nih.gov |

| Benzophenone hydrazone, Fluoroacetones | Condensation | Fluorinated Azine (precursor to pyrazoles) | nih.gov |

Catalytic Applications and Ligand Design Incorporating Fluorinated Acyl Moieties

The incorporation of fluorinated moieties, such as the dichlorofluoroacetyl group derived from its corresponding fluoride, into ligand scaffolds is a critical strategy in modern catalyst design. liv.ac.ukmdpi.com These fluorinated groups exert profound steric and electronic effects that can fine-tune the properties of metal catalysts, enhancing their activity, selectivity, and stability. nih.govresearchgate.netrsc.org

Electronic Effects: The high electronegativity of fluorine atoms makes fluorinated acyl groups strongly electron-withdrawing. When attached to a ligand, this group can modulate the electron density at the coordinated metal center. researchgate.net For instance, a more electron-deficient metal center can exhibit enhanced Lewis acidity, which is beneficial for a variety of catalytic reactions. In one study, replacing an electron-donating ligand with a more electron-withdrawing phosphine (B1218219) containing CF3 groups was predicted to stabilize a σ-methane complex by favoring σ-donation from the C-H bond to the metal over back-donation from the metal to the C-H σ* orbital. researchgate.net This principle is broadly applicable in tuning the reactivity of organometallic catalysts. researchgate.net

Steric Effects: The bulk of fluorinated groups also plays a crucial role in controlling the steric environment around a metal center. nih.gov This can be leveraged to influence substrate approach and enforce specific stereochemical outcomes in asymmetric catalysis. While general principles of steric and electronic ligand effects are well-established, the specific application of dichlorofluoroacetyl fluoride derivatives in ligand design is an area of specialized research. The introduction of such groups can lead to catalysts with unique solubility profiles, for example, enhancing solubility in fluorous solvents or supercritical CO2, which facilitates catalyst recovery and recycling in biphasic catalysis systems. liv.ac.uk

The modification of ligands with fluorinated groups can significantly impact the outcome of catalytic processes. For example, in palladium-catalyzed decarboxylative allylation reactions, the presence of fluorine atoms on the substrate was found to be essential for controlling regioselectivity, a phenomenon that was also dependent on the specific phosphine ligand used. nih.gov This highlights the interplay between substrate fluorination and ligand structure in dictating reaction pathways. nih.gov

The table below outlines how fluorinated ligands can influence catalytic systems.

Table 2: Influence of Fluorinated Ligands on Catalysis

| Catalytic System | Ligand Feature | Observed Effect | Application | Ref. |

|---|---|---|---|---|

| Rhodium-catalyzed Hydroformylation | Perfluoroalkyl chains on arylphosphine ligands | Increased solubility in fluorous solvents and scCO2 | Fluorous biphasic catalysis, catalyst recycling | liv.ac.uk |

| Palladium-catalyzed Decarboxylative Allylation | Ligand structure combined with substrate fluorination | Controls regioselectivity of the C-C bond formation | Synthesis of α,α-difluoroketones | nih.gov |

| Osmium σ-Methane Complex | Electron-withdrawing phosphine ligand (dfmpm) | Stabilizes the methane (B114726) complex relative to the methyl/hydride tautomer | Methane activation | researchgate.net |

| Nickel-catalyzed Asymmetric Michael Addition | In situ addition of a fluoride source | Improved catalytic activity and enantioselectivity | Synthesis of enantioenriched GABA analogues | researchgate.net |

Environmental Chemical Transformations of Fluorinated Acyl Halides

Mechanistic Studies of Hydrolytic Degradation Pathways

The presence of a highly reactive acyl fluoride (B91410) group suggests that hydrolysis is a primary degradation pathway for dichlorofluoroacetyl fluoride in aqueous environments.

The hydrolysis of acyl halides is generally a rapid process, proceeding through a nucleophilic substitution mechanism where water acts as the nucleophile. For acetyl fluoride, the spontaneous hydrolysis has an activation energy of 12.5 kcal/mole and an entropy of activation of -27 e.u. (at 25°C), which is indicative of a highly ordered transition state typical for this type of reaction. electronicsandbooks.com The mechanism is considered to be very similar to that of carboxylic anhydrides. electronicsandbooks.com

Studies on a range of haloacetyl halides, including trifluoroacetyl fluoride (CF₃CFO), trifluoroacetyl chloride (CF₃CClO), and trichloroacetyl chloride (CCl₃CClO), show that their removal from the troposphere is dominated by uptake into the aqueous phase (e.g., clouds, oceans) followed by hydrolysis. acs.org The primary products of this hydrolysis are the corresponding haloacetic acids and the halide ion. For dichlorofluoroacetyl fluoride, the expected hydrolysis products would be dichlorofluoroacetic acid and hydrogen fluoride.

The general reaction can be represented as: CCl₂FC(O)F + H₂O → CCl₂FCOOH + HF

The rate of this process is influenced by the solubility of the compound (described by the Henry's Law coefficient) and the first-order hydrolysis rate coefficient (k_hyd). acs.org For many haloacetyl halides, this aqueous removal is the key factor determining their atmospheric lifetime, as their gas-phase reactivity is low. acs.org

Table 1: Hydrolysis Data for Analogous Acyl Halides This table presents data for compounds analogous to dichlorofluoroacetyl fluoride to infer its potential hydrolytic behavior.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Acetyl Fluoride | Activation Energy (Ea) | 12.5 kcal/mol | electronicsandbooks.com |

| Acetyl Fluoride | Entropy of Activation (ΔS‡) | -27 e.u. | electronicsandbooks.com |

| Trifluoroacetyl Fluoride (CF₃CFO) | Uptake Coefficient (γ) at 278 K, pH 6 | >0.02 | acs.org |

| Trifluoroacetyl Chloride (CF₃CClO) | Uptake Coefficient (γ) at 278 K, pH 6 | >0.2 | acs.org |

Environmental factors, particularly pH, significantly influence the rate of hydrolysis of acyl fluorides.

pH: The hydrolysis of acetyl fluoride is catalyzed by both hydrogen (acid) and hydroxide (B78521) (base) ions. electronicsandbooks.com The rate is slowest in the neutral pH range and increases significantly under both acidic and alkaline conditions. For acetyl fluoride, the rate constant for acid-catalyzed hydrolysis (kH) is estimated at 0.66 L·mol⁻¹·s⁻¹, while the base-catalyzed rate (kOH) is much faster at 5.7 x 10⁴ L·mol⁻¹·s⁻¹. electronicsandbooks.com A similar pH dependency is expected for dichlorofluoroacetyl fluoride.

Salts and Ions: The presence of various ions can either catalyze or retard hydrolysis. For acetyl fluoride, fluoride ions act as a general base catalyst, accelerating the reaction. electronicsandbooks.com Conversely, some salts of strong acids, like sodium chloride and sodium perchlorate, can cause a slight retardation of the spontaneous hydrolysis rate. electronicsandbooks.com In saline waters, high concentrations of halide ions can scavenge hydroxyl radicals, potentially altering degradation pathways, though this is more relevant to oxidative processes than direct hydrolysis. nih.gov

Atmospheric Oxidation Pathways and Environmental Fate Modeling

In the atmosphere, the fate of dichlorofluoroacetyl fluoride is determined by its reactivity with atmospheric oxidants and its susceptibility to photolysis.

The primary oxidant in the troposphere is the hydroxyl radical (•OH). While many fluorinated compounds are relatively inert, those containing C-H bonds are susceptible to attack by •OH radicals. nih.govnist.gov However, acyl halides like dichlorofluoroacetyl fluoride lack C-H bonds, making their reaction with hydroxyl radicals extremely slow.

For comparison, the reaction rate constant for the simpler acetyl fluoride (CH₃C(O)F) with •OH radicals is a key parameter in determining its atmospheric lifetime. acs.org For fully halogenated acyl halides, the gas-phase reaction with •OH is considered negligible, and their atmospheric lifetime is governed by uptake and hydrolysis in cloud water. acs.org Therefore, direct atmospheric oxidation by hydroxyl radicals is not expected to be a significant removal mechanism for dichlorofluoroacetyl fluoride.

Photolysis, or degradation by sunlight, is another potential atmospheric removal pathway. Acyl halides can absorb ultraviolet (UV) radiation, leading to the cleavage of the carbon-halogen or carbon-carbon bond. acs.org The photolysis of various polyfluoroacyl halides has been investigated, showing that it can be a viable degradation route. acs.org

However, for many fluorinated carbonyl compounds, such as carbonyl fluoride (COF₂), which is a degradation product of several CFCs and HCFCs, photolysis is slow in the troposphere. researchgate.net These compounds are generally stable against direct gas-phase reactions and photolysis, leading to long atmospheric lifetimes until they are removed by physical processes like wet and dry deposition. acs.org Without specific quantum yield data for dichlorofluoroacetyl fluoride, it is difficult to quantify the importance of photolysis, but it is generally considered a minor loss process for similar compounds compared to aqueous uptake and hydrolysis. acs.orgwikipedia.org

Degradation in Soil and Aquatic Environments (Mechanistic Aspects)

Upon deposition from the atmosphere into soil or aquatic systems, dichlorofluoroacetyl fluoride is expected to undergo rapid transformation.

The primary mechanism in these environments will be abiotic hydrolysis, as discussed in section 7.1. The compound is unlikely to persist in its original form in water or moist soil. The degradation products, dichlorofluoroacetic acid and fluoride ions, will then be subject to further environmental processes.

Fate of Fluoride Ions (F⁻): Fluoride ions are ubiquitous in the environment. waterquality.gov.au In aquatic systems, their bioavailability and toxicity are influenced by water hardness, with toxicity generally decreasing in harder water due to complexation with calcium and magnesium ions. nih.govnih.gov Fluoride does not typically bioaccumulate in the soft tissues of aquatic organisms but can accumulate in skeletal structures. waterquality.gov.aunih.gov In soil, fluoride's mobility depends on factors like pH and the presence of clay minerals. nih.gov It can form complexes with iron and aluminum in acidic soils. chemrxiv.org

Fate of Dichlorofluoroacetic Acid (CClF₂COOH): As a haloacetic acid, this degradation product will be water-soluble and can be subject to microbial degradation. The ultimate fate would be the breakdown into carbon dioxide, chloride, and fluoride ions. The presence of halide ions and carbonates in aquatic systems can influence the subsequent degradation of organic contaminants by advanced oxidation processes. nih.gov

Advanced Analytical Methodologies for Dichlorofluoroacetyl Fluoride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of halogenated organic compounds. Both gas and liquid chromatography offer powerful means for the separation and quantification of Dichlorofluoroacetyl fluoride (B91410), often requiring specific sample preparation or derivatization steps.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like Dichlorofluoroacetyl fluoride. The choice of column and detector is critical for achieving the necessary selectivity and sensitivity.

Due to the compound's volatility, GC is a highly suitable method. For effective separation, capillary columns are preferred. A common stationary phase for analyzing fluorinated compounds is polydimethylsiloxane (B3030410) (e.g., OV-101), a nonpolar phase, or phases with intermediate polarity like ZB-624. researchgate.netijirset.com The selection of the stationary phase is crucial to resolve Dichlorofluoroacetyl fluoride from starting materials, byproducts, and solvents.

Specialized detection methods are often necessary for sensitive and selective quantification:

Flame Ionization Detector (FID): While a universal detector for organic compounds, its sensitivity to highly halogenated compounds can be lower. However, it is robust and can be used for purity analysis where high sensitivity is not the primary concern. semanticscholar.org

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it an excellent choice for trace analysis of Dichlorofluoroacetyl fluoride.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides both quantification and structural information, allowing for positive identification of the compound. semanticscholar.org The mass spectrum of Dichlorofluoroacetyl fluoride would show a characteristic pattern due to the presence of chlorine isotopes.

In some cases, derivatization may be employed to improve chromatographic behavior or detection. For instance, the fluoride ion can be derivatized to form volatile compounds like triethylfluorosilane (B20400) for GC analysis. ijirset.comsemanticscholar.org

Table 1: Illustrative GC Parameters for Halogenated Acyl Fluoride Analysis

| Parameter | Setting | Purpose |

| Column | Capillary, ZB-624 (30m x 0.32mm, 1.8µm) ijirset.com | Provides good resolution for halogenated compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 40°C (hold 2 min), ramp to 220°C at 20°C/min | Separates components based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase for carrying the analyte through the column. |

| Detector | ECD or MS | Provides high sensitivity (ECD) or definitive identification (MS). |

High-Performance Liquid Chromatography (HPLC) for Derivatized Forms

While Dichlorofluoroacetyl fluoride itself is highly reactive and not ideal for direct HPLC analysis in aqueous or protic mobile phases, HPLC becomes a powerful tool for its analysis following derivatization. researchgate.net The acyl fluoride group is highly susceptible to nucleophilic attack, which can be exploited to create stable, easily detectable derivatives.

The primary strategy involves reacting Dichlorofluoroacetyl fluoride with a suitable derivatizing agent to form a less reactive and chromophoric or fluorophoric product.

Derivatization: Reaction with an alcohol (e.g., methanol, butanol) would yield the corresponding stable ester. If a chromophoric or fluorophoric alcohol is used, detection sensitivity is greatly enhanced. For example, reacting the acyl fluoride with an amine-containing fluorescent tag can produce a highly fluorescent derivative. psu.edunih.gov

Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode for separating these derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov

Detection:

UV-Vis Detector: If the derivative contains a chromophore, it can be detected by UV-Vis absorption. researchgate.net

Fluorescence Detector (FLD): This provides very high sensitivity and selectivity if a fluorescent derivative is prepared. psu.edunih.gov

Mass Spectrometry (LC-MS): Provides the highest degree of certainty in identification and can be used for complex mixtures.

Table 2: Example of RP-HPLC Method for a Derivatized Acyl Fluoride

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Standard for reversed-phase separation of organic molecules. |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min researchgate.net | Typical analytical flow rate for standard bore columns. |

| Detector | Fluorescence Detector (FLD) | High sensitivity for fluorescently tagged derivatives. |

| Derivatizing Agent | A fluorescent amine or alcohol | Converts the analyte into a highly detectable product. |

Integration of Analytical Techniques for Complex Mixture Analysis

The synthesis of Dichlorofluoroacetyl fluoride can result in complex mixtures containing the desired product, unreacted starting materials, intermediates, and byproducts from side reactions. The analysis of such mixtures often requires the integration of multiple analytical techniques.

A common approach is the use of two-dimensional gas chromatography (GCxGC), which provides significantly enhanced resolving power compared to conventional GC. In this technique, effluent from one GC column is passed to a second, shorter column with a different stationary phase. This allows for the separation of compounds that may co-elute on a single column.

Alternatively, a combination of GC-MS and HPLC-DAD/MS can be employed. GC-MS is ideal for identifying the volatile components of the reaction mixture. HPLC can then be used to quantify non-volatile components or thermally unstable byproducts after appropriate derivatization. This dual-pronged approach ensures a comprehensive characterization of the product mixture.

Development of In-Situ Monitoring Methods for Reaction Progress and Purity

The development of in-situ monitoring methods is crucial for optimizing reaction conditions, improving yield, and ensuring safety during the production of Dichlorofluoroacetyl fluoride. These techniques allow for real-time analysis of the reaction mixture without the need for sampling and external analysis.

Spectroscopic techniques are well-suited for in-situ monitoring:

Fourier-Transform Infrared Spectroscopy (FTIR): The strong carbonyl (C=O) stretch of the acyl fluoride group provides a distinct and easily monitored infrared absorption band. The frequency of this band can be tracked to follow the formation of the product and the consumption of reactants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can be used to monitor the reaction in real-time. ¹⁹F NMR is particularly powerful for this compound, as the fluorine signals of the starting materials, intermediates, and the final product will have unique chemical shifts, allowing for simultaneous monitoring of multiple species.

These in-situ methods provide immediate feedback on the reaction's progress, enabling precise control over parameters like temperature, pressure, and reactant addition rates to maximize product purity and yield.

Q & A

Q. What analytical methods are recommended for quantifying dichlorofluoromethane (HCFC-21) in gas-phase reactions?

Gas chromatography (GC) with a thermal-conductivity detector is a validated method. A 0.53-mm capillary column coated with phase G2, helium carrier gas, and a temperature gradient (80°C to 180°C) achieves 98% purity resolution for dichlorofluoromethane . For isotopic analogs like deuterated chloroform (CDCl₃), ensure mass spectrometry (MS) coupling for trace detection .

Q. How can researchers safely handle chlorinated/fluorinated acetyl derivatives in laboratory settings?

- Inhalation: Immediately move to fresh air; administer oxygen if breathing is impaired .

- Skin/eye contact: Flush with water for 15 minutes; remove contaminated clothing .

- Waste disposal: Avoid release into waterways due to bioaccumulation risks . Use fume hoods and personal protective equipment (PPE) rated for halogenated compounds .

Q. What synthetic routes are available for fluorinated acetyl compounds?

Trifluoroacetyl fluoride (CF₃COF) can be synthesized via:

- Route 1: Reaction of trifluoroacetyl chloride (CF₃COCl) with HF, yielding ~88% efficiency .

- Route 2: Direct fluorination of trifluoroacetic acid (CF₃COOH) using SF₄ or CaF₂ with crown ether catalysts (e.g., 18-crown-6), achieving >50% yield in dimethylformamide .

Advanced Research Questions

Q. How do environmental monitoring studies detect dichlorofluoromethane in landfill sites, and what are typical concentration ranges?

Groundwater analysis at the Wauconda Landfill (1989) detected dichlorofluoromethane at 4.35 µg/L (EST. CONC.) and 16 µg/Kg (RT), alongside trichlorofluoromethane (6.85 µg/L) . Use purge-and-trap GC-MS for low-concentration quantification in soil/water matrices .

Q. What discrepancies exist in acute toxicity data for fluorinated acetyl derivatives?

- Fluoroacetyl fluoride (CAS 1514-42-7): Lethal concentration (LCLo) in guinea pigs is 100 mg/m³ over 10 minutes .

- Dichlorofluoromethane (HCFC-21): No acute toxicity data is available, but structural analogs like chloroform show hepatotoxicity at >50 ppm . Validate toxicity models using in vitro assays (e.g., mitochondrial membrane potential disruption) to resolve interspecies variability .

Q. What mechanistic insights explain the reactivity of dichlorofluoromethane in atmospheric degradation?

Dichlorofluoromethane undergoes photolytic cleavage via C-Cl bond dissociation, releasing Cl radicals that catalyze ozone depletion. Computational studies (e.g., DFT) predict a reaction barrier of ~120 kJ/mol at 298 K . Compare with experimental UV-Vis spectra (λmax = 190–210 nm) to validate degradation pathways .

Q. How do crown ethers enhance fluorination efficiency in acetyl chloride derivatives?

18-crown-6 solubilizes CaF₂ in dimethylformamide, facilitating nucleophilic substitution (SN2) at the acetyl chloride carbonyl group. Kinetic studies show a 10-fold rate increase compared to non-catalyzed reactions, with >60% yield for acetyl fluoride .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.